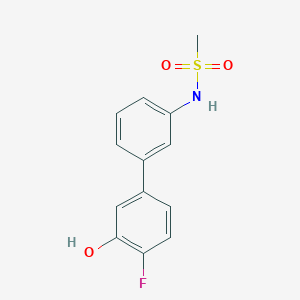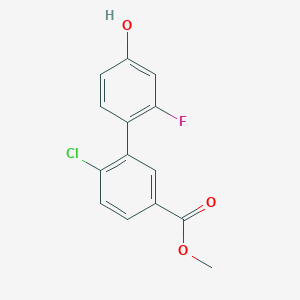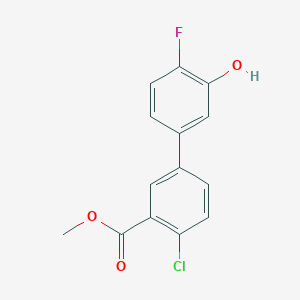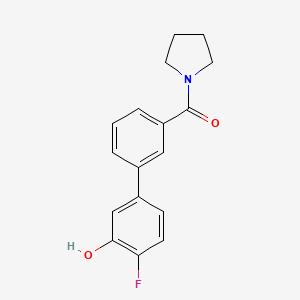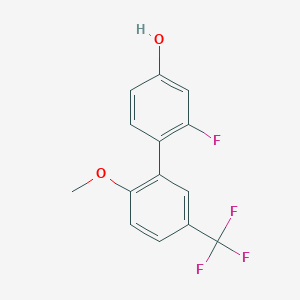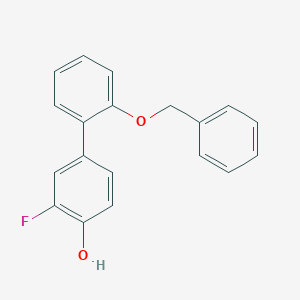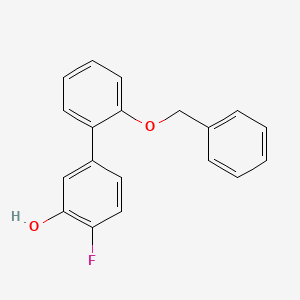
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2F5M3TFPP) is an aromatic compound that has many applications in both scientific research and lab experiments. It is a white powder with a melting point of 77-78°C and a boiling point of 253°C. It is a highly stable and non-toxic compound, making it an ideal candidate for a variety of applications.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used extensively in scientific research for various purposes. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for imaging. It has also been used in the study of the interaction between proteins and small molecules, as well as in the study of the structure and function of various proteins.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to the active site of the enzyme and prevent the binding of the substrate. Its fluorescent properties are believed to be due to its ability to absorb light at certain wavelengths and emit light at other wavelengths.
Biochemical and Physiological Effects
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in lab experiments is its stability and non-toxicity. It is a highly stable compound that is not affected by light, heat, or other environmental factors. It is also non-toxic, making it safe to use in lab experiments. However, it can be difficult to obtain in large quantities, and its fluorescent properties can be difficult to control in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in scientific research and lab experiments. It could be used to develop new inhibitors of enzymes, to study the interaction between proteins and small molecules, and to develop new fluorescent probes for imaging. It could also be used to study the structure and function of various proteins, and to develop new drugs and therapies. Additionally, it could be used to study the toxicity of certain compounds and to develop new methods of synthesizing compounds.
Synthesemethoden
2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-trifluoromethylphenol with 3-chloro-2-fluorophenol in the presence of a base catalyst. The reaction is then followed by a series of purification steps to obtain the final product.
Eigenschaften
IUPAC Name |
2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-11(15)12(19)7-9/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHIOZSDBSAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684567 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-33-1 |
Source


|
| Record name | 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



